molecular formula C20H18ClN3O2 B5582318 N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B5582318
M. Wt: 367.8 g/mol
InChI Key: RUKWSOHHALXGLU-SSDVNMTOSA-N
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Description

N'-[(E)-(2-Chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a hydrazone derivative featuring a 2-chloroquinoline moiety linked via a hydrazide bridge to a 3,4-dimethylphenoxy group. Its synthesis likely follows standard hydrazone formation protocols, involving condensation of 2-(3,4-dimethylphenoxy)acetohydrazide with 2-chloroquinoline-3-carbaldehyde under reflux in ethanol with catalytic acetic acid .

Properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-7-8-17(9-14(13)2)26-12-19(25)24-22-11-16-10-15-5-3-4-6-18(15)23-20(16)21/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKWSOHHALXGLU-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction can be summarized as follows:

    Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilides under microwave irradiation.

    Step 2: Condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide in the presence of glacial acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of hydrazone derivatives are highly influenced by substituents on the quinoline and phenoxy rings. Below is a comparative analysis of key analogs:

Key Observations:

Quinoline vs. Compounds with electron-withdrawing groups (e.g., chloro in ) on the quinoline ring may exhibit stronger binding to target proteins due to increased electrophilicity.

Phenoxy Substituents: 3,4-Dimethylphenoxy (target compound) introduces steric bulk and hydrophobicity, which could influence receptor binding compared to smaller substituents like 2-methylphenoxy or polar groups (e.g., methoxy in C11 ). Antibacterial activity in analogs like 4f correlates with hydroxyl and methoxy groups, suggesting that electron-donating substituents on the phenoxy ring may enhance microbial inhibition.

Biological Activity Trends: Tetrahydroquinoline derivatives (C10–C14) with acetohydrazide linkages show potent anticancer activity (IC50: 0.69–4.24 µM), highlighting the importance of the hydrazone scaffold in cytotoxicity . Diclofenac-derived hydrazones (e.g., compound 6 in ) demonstrate anti-inflammatory and anesthetic properties, suggesting that the hydrazide moiety synergizes with aromatic systems to modulate cyclooxygenase (COX) activity .

Pharmacological Implications

  • Anti-Inflammatory Activity : Indole-based hydrazones (e.g., S15 in ) inhibit COX-2, indicating that substituents like trimethoxyphenyl may optimize selectivity.
  • Antibacterial Activity: The 3,4-dihydroxyphenyl group in 4f contributes to broad-spectrum activity, whereas the target’s 3,4-dimethylphenoxy group may reduce polarity, possibly altering bioavailability.

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